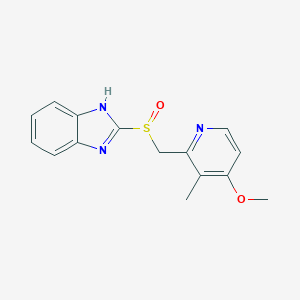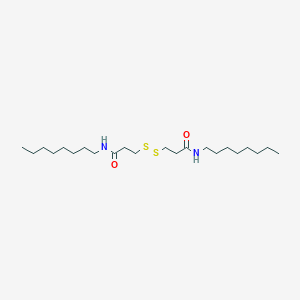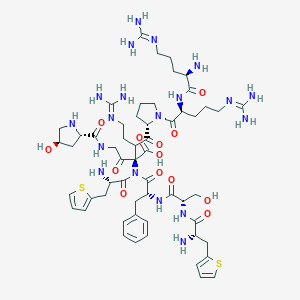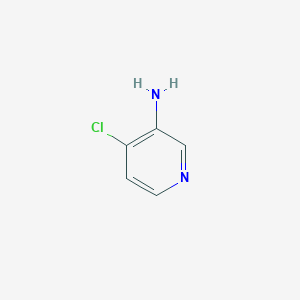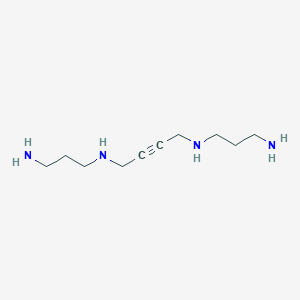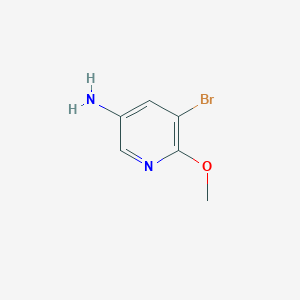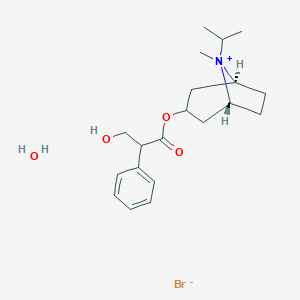
2-Propylglutarsäure
Übersicht
Beschreibung
2-Propylglutaric acid (2PGA) is a carboxylic acid commonly utilized in scientific research due to its versatile applications . It serves as a vital compound in the metabolism of specific organisms and has garnered interest for its potential in biomedical research . It is a metabolite of valproic acid .
Synthesis Analysis
2-Propylglutaric acid is a naturally occurring, non-toxic acid that can be easily synthesized . It has been utilized in numerous laboratory experiments, with ongoing exploration of its potential in biomedical research .
Molecular Structure Analysis
The molecular formula of 2-Propylglutaric acid is C8H14O4 . The molecular weight is 174.19 .
Chemical Reactions Analysis
2-Propylglutaric acid plays a crucial role in the metabolism of specific organisms. It participates in the synthesis of fatty acids and other compounds, as well as the breakdown of proteins and carbohydrates . Additionally, 2-Propylglutaric acid contributes to the production of ATP, the energy currency of cells .
Physical And Chemical Properties Analysis
The density of 2-Propylglutaric acid is 1.2±0.1 g/cm3 . The boiling point is 321.0±15.0 °C at 760 mmHg . The vapour pressure is 0.0±1.5 mmHg at 25°C . The molar refractivity is 42.2±0.3 cm3 .
Wissenschaftliche Forschungsanwendungen
Biochemie: Analyse von Stoffwechselwegen
2-Propylglutarsäure spielt eine bedeutende Rolle in der Erforschung von Stoffwechselwegen. Sie ist ein Metabolit der Valproinsäure und beteiligt an der Synthese und dem Abbau von Fettsäuren, Proteinen und Kohlenhydraten. Forscher nutzen sie, um die biochemischen Prozesse der Energieproduktion zu verstehen, insbesondere bei der Synthese von ATP, der Energiewährung von Zellen .
Physiologie: Studien zum Organismus-Stoffwechsel
In der Physiologie wird this compound verwendet, um den Stoffwechsel verschiedener Organismen, einschließlich des Menschen, zu untersuchen. Sie hilft zu verstehen, wie Organismen Nahrung in Energie umwandeln und wie verschiedene physiologische Prozesse mit Energie versorgt werden. Diese Verbindung ist besonders nützlich bei der Untersuchung der Synthese von Hormonen wie Cortisol, das eine wichtige Rolle bei der Stressreaktion spielt .
Pharmakologie: Medikamenten-Wechselwirkungen und -effekte
Pharmakologisch wird this compound verwendet, um die Auswirkungen von Medikamenten auf den Körper zu untersuchen. Sie hilft bei der Untersuchung, wie Medikamente mit biologischen Systemen interagieren und welche physiologischen Auswirkungen sich daraus ergeben. Dies ist entscheidend für die Medikamentenentwicklung und das Verständnis des metabolischen Schicksals von pharmazeutischen Verbindungen .
Umweltwissenschaften: Analyse von Schadstoff-Einwirkungen
Forscher verwenden this compound, um die Auswirkungen von Umweltschadstoffen auf biologische Systeme zu untersuchen. Sie dient als Biomarker, um physiologische Veränderungen und potenzielle Schäden zu beurteilen, die durch die Exposition gegenüber verschiedenen Umweltkontaminanten verursacht werden .
Ernährungswissenschaft: Forschung zum Ernährungstoffwechsel
In der Ernährungswissenschaft wird this compound verwendet, um zu verstehen, wie verschiedene Ernährungsweisen den Stoffwechsel beeinflussen. Sie kann Aufschluss darüber geben, wie Nährstoffe verarbeitet werden und wie effizient die Nährstoffverwertung bei der Energieproduktion ist, was für Ernährungsempfehlungen und die Behandlung von Stoffwechselstörungen unerlässlich ist .
Biomedizinische Forschung: Aufklärung von Krankheitsmechanismen
Biomedizinische Forscher verwenden this compound, um die Mechanismen von Krankheiten auf molekularer Ebene aufzuklären. Durch die Untersuchung ihrer Rolle im Stoffwechsel können Wissenschaftler die biochemische Grundlage von Krankheiten aufdecken und gezielte Therapien entwickeln .
Toxikologie: Profilerstellung der Toxizität von Substanzen
In der Toxikologie hilft this compound bei der Profilerstellung der Toxizität von Substanzen. Ihr Vorhandensein und ihre Konzentration in biologischen Systemen können auf toxische Wirkungen verschiedener Verbindungen hinweisen und helfen, Sicherheitsprofile für Chemikalien zu erstellen .
Genetik: Studien zur Genexpression
Genetiker verwenden this compound, um die Genexpression im Zusammenhang mit dem Stoffwechsel zu untersuchen. Sie wird verwendet, um zu verstehen, wie Gene Stoffwechselprozesse regulieren und wie Veränderungen in diesen Genen zu Stoffwechselkrankheiten führen können .
Wirkmechanismus
Target of Action
2-Propylglutaric acid, also known as 2-Propylpentanedioic acid, is a metabolite of valproic acid . Valproic acid has found clinical use as an anticonvulsant and mood-stabilizing drug, primarily in the treatment of epilepsy, bipolar disorder, and, less commonly, major depression . The primary targets of 2-Propylglutaric acid are likely to be similar to those of valproic acid, given that it is a metabolite of the latter.
Mode of Action
As a metabolite of valproic acid, it may share some of the parent compound’s mechanisms, which include increasing gamma-aminobutyric acid (GABA) levels in the brain, inhibiting NMDA receptors, and affecting sodium channels . .
Biochemical Pathways
Given its relationship with valproic acid, it may be involved in pathways related to GABAergic neurotransmission, glutamate signaling, and sodium channel activity
Pharmacokinetics
As a metabolite of valproic acid, it is likely produced in the body during the metabolism of valproic acid . .
Result of Action
As a metabolite of valproic acid, it may share some of the parent compound’s effects, which include anticonvulsant and mood-stabilizing effects . .
Zukünftige Richtungen
2-Propylglutaric acid has been extensively employed in diverse fields such as biochemistry, physiology, and pharmacology . Its applications include investigating the metabolism of various organisms, including humans, and exploring the effects of drugs on the body . Therefore, it is expected that the research on 2-Propylglutaric acid will continue to expand in the future .
Biochemische Analyse
Biochemical Properties
2-Propylglutaric acid plays a significant role in biochemical reactions. It is involved in the synthesis of fatty acids and other compounds, as well as the breakdown of proteins and carbohydrates . Additionally, 2-Propylglutaric acid contributes to the production of ATP, the energy currency of cells .
Cellular Effects
The effects of 2-Propylglutaric acid on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-Propylglutaric acid involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Propylglutaric acid change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Propylglutaric acid vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
2-Propylglutaric acid is involved in metabolic pathways . This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
2-Propylglutaric acid is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 2-Propylglutaric acid and any effects on its activity or function are significant . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
2-propylpentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-2-3-6(8(11)12)4-5-7(9)10/h6H,2-5H2,1H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNXFIJXYVEYLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90954462 | |
| Record name | 2-Propylpentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90954462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32806-62-5 | |
| Record name | 2-Propylpentanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32806-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentanedioic acid, 2-propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032806625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propylpentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90954462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-Propylglutaric acid compare to other metabolites of sodium valproate in terms of its effect on glucose production in the liver?
A1: Research indicates that 2-Propylglutaric acid has a weaker inhibitory effect on gluconeogenesis (glucose production in the liver) from lactate compared to sodium valproate and some of its other metabolites, such as 4-en-VP and 5-OH-VP []. This suggests that while 2-Propylglutaric acid might contribute to the overall inhibitory effect of sodium valproate on gluconeogenesis, its role is less pronounced compared to other metabolites.
Q2: What is the significance of the different metabolic pathways of sodium valproate in newborns?
A2: Studies in sheep models reveal that newborn lambs exhibit reduced clearance of sodium valproate compared to adult sheep. This is attributed to impaired renal excretion and glucuronidation capacity in newborns []. Consequently, a larger proportion of the administered sodium valproate is metabolized through beta-oxidation and hydroxylation pathways, leading to higher plasma concentrations of certain metabolites, such as (E)-2-ene VPA and 3-keto VPA, in newborns. This highlights the importance of considering age-dependent differences in sodium valproate metabolism.
Q3: Can you elaborate on the analytical techniques used to study sodium valproate and its metabolites, including 2-Propylglutaric acid?
A3: Advanced analytical methods like High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) are employed for the detection and quantification of sodium valproate and its metabolites, including 2-Propylglutaric acid, in biological samples like blood plasma []. This technique offers high sensitivity and specificity, enabling researchers to simultaneously measure multiple analytes in a single run. The use of such sophisticated analytical tools facilitates comprehensive investigations into the pharmacokinetics and metabolism of sodium valproate and its metabolites.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



